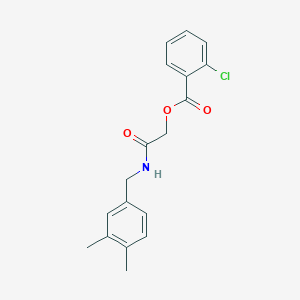

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an ester derivative featuring a 2-chlorobenzoate core linked to a 3,4-dimethylbenzylamino-substituted oxoethyl group. The compound’s design combines a chlorinated aromatic ring with a dimethylated benzylamine moiety, suggesting possible applications in pharmaceutical or material sciences, akin to related esters with documented bioactivity .

Properties

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJYTBFMSHMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzylamine with an oxoethyl ester derivative, followed by the introduction of the 2-chlorobenzoate group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C24H20ClN O4

- Molecular Weight : 453.9 g/mol

- IUPAC Name : 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate

The structure of this compound features a chlorobenzoate moiety, which is significant for its biological activity. The presence of the dimethylbenzyl group may enhance lipophilicity, potentially affecting its pharmacokinetics.

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems. These include solubility, stability, and reactivity, which can influence its application in drug formulation and delivery.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the benzoate structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Drug Development

- Prodrug Formulation : The ester functionality in this compound allows it to be explored as a prodrug, where it can be converted into an active form within the body. This property is particularly useful for enhancing bioavailability and reducing side effects.

- Targeted Delivery Systems : Research into nanoparticle formulations incorporating this compound has indicated improved delivery efficiency to target tissues, particularly in cancer therapy. The lipophilic nature of the dimethylbenzyl group aids in cellular uptake.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry evaluated a series of chlorobenzoate derivatives, including this compound. The results demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as a lead compound for further development.

-

Case Study on Antimicrobial Efficacy :

- An investigation into the antimicrobial properties of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to inhibit biofilm formation, which is critical in treating chronic infections.

Mechanism of Action

The mechanism by which 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and aliphatic groups. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Adamantane-Based Analogues

Example : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate

- Substituent: Adamantane (bulky polycyclic hydrocarbon) replaces the benzylamino group.

- Structural Features :

- Bioactivity :

Benzofuran-Based Analogues

Example : 2-(Benzofuran-2-yl)-2-oxoethyl 2-chlorobenzoate

- Substituent: Benzofuran replaces the adamantane or benzylamino group.

- Structural Features :

Comparative Analysis of Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Inferred from adamantane-based analogues due to steric bulk of the 3,4-dimethylbenzyl group.

Bioactivity Profiles of Related Compounds

Table 2: Bioactive Properties of Analogues

*Outperformed standard in H₂O₂ scavenging assays.

†IC₅₀ values for protein denaturation inhibition.

‡Specific data from compound 2r .

Implications for Pharmaceutical Development

The comparison highlights the critical role of substituents in dictating bioactivity and physicochemical behavior. Adamantane and nitrogen-containing groups enhance anti-inflammatory effects, while chloro-substituents improve antioxidant capacity. Further studies using crystallographic tools (e.g., SHELX ) and bioassays are warranted to validate these hypotheses.

Biological Activity

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate, a compound with the CAS number 120027-77-2, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 316.76 g/mol. The compound features a chlorobenzoate moiety and an amino group that contribute to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Key areas of interest include:

- Anticancer Activity : Several studies have demonstrated that derivatives of the benzoate class can inhibit tumor growth. For instance, compounds with similar structures have shown efficacy in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific IC50 values for related compounds indicate their potency against cancer cells, with some exhibiting values as low as 1.30 μM against HepG2 cells .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. For example, fluorinated analogs have shown selective inhibition against HDAC3 with an IC50 value of 95.48 nM .

The biological activity of this compound may be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDAC enzymes, the compound may alter histone acetylation patterns, leading to changes in gene expression that promote apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that related compounds can induce G2/M phase arrest in the cell cycle, further contributing to their anticancer effects .

- ER Stress Response : Some derivatives have been noted for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting a role in metabolic regulation .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|---|

| FNA | HDAC Inhibitor | 0.095 | HepG2 | Induces apoptosis |

| WO5m | β-cell Protection | 0.1 | Pancreatic β-cells | Protects against ER stress |

| DMSO Complex | Cytotoxic Activity | Moderate | A549 (Lung Cancer) | Inhibition of tubulin polymerization |

Case Study: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a compound structurally related to this compound. The study found that treatment led to significant tumor growth inhibition in xenograft models, highlighting the compound's potential as a lead for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.